Comparative ALDH3A1 Inhibitory Activity of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde
In an in vitro enzyme inhibition assay, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde demonstrated weak inhibitory activity against human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10E+3 nM (2.1 μM) [1]. This contrasts with more potent ALDH1A1 inhibitors which typically exhibit IC50 values in the low nanomolar range. The compound's relatively weak activity may be advantageous in contexts where complete ALDH inhibition is undesirable, providing a useful control or starting point for SAR studies.
| Evidence Dimension | IC50 for ALDH3A1 Inhibition |
|---|---|
| Target Compound Data | 2.10E+3 nM (2.1 μM) |
| Comparator Or Baseline | Typical ALDH1A1 inhibitors (e.g., CHEMBL4216229 IC50 = 12 nM) |
| Quantified Difference | Target compound is ~175-fold less potent than high-affinity ALDH1A1 inhibitors |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min; spectrophotometric analysis |
Why This Matters
This quantifiable difference in potency allows researchers to use this compound as a low-activity control or to explore structure-activity relationships without complete ALDH3A1 blockade, which could be critical for cell-based assays requiring partial pathway modulation.
- [1] BindingDB. BDBM50447072 CHEMBL1890994: IC50: 2.10E+3nM for Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 (Accessed 2026). View Source
